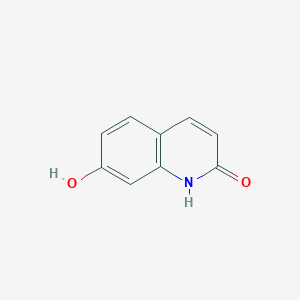

7-hydroxyquinolin-2(1H)-one

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 7-Hydroxycarbostyril peut être synthétisé par différentes méthodes. Une méthode courante implique l'hydrogénation catalytique du 7-nitrocarbostyril, ce qui entraîne la formation de 7-hydroxycarbostyril avec une grande pureté . Une autre méthode comprend la réaction du carbostyril avec l'hydroxylamine, suivie d'une oxydation .

Méthodes de production industrielle : Dans les milieux industriels, le 7-Hydroxycarbostyril est souvent produit en utilisant un procédé qui implique le traitement de la 7-hydroxy-2(1H)-quinolinone avec du chlorobromobutane, suivi de réactions supplémentaires pour produire le produit souhaité . Cette méthode est préférée en raison de son efficacité et de son rendement élevé.

Analyse Des Réactions Chimiques

Types de réactions : Le 7-Hydroxycarbostyril subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de quinolinone.

Réduction : Les réactions de réduction peuvent le reconvertir en ses formes précurseurs.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinolinone, qui ont des applications importantes en chimie médicinale .

4. Applications de la recherche scientifique

Le 7-Hydroxycarbostyril est largement utilisé dans la recherche scientifique en raison de ses propriétés polyvalentes :

Chimie : Il sert de précurseur pour la synthèse de divers dérivés de quinolinone.

Industrie : Il est utilisé dans la production d'intermédiaires pharmaceutiques de haute pureté.

5. Mécanisme d'action

Le mécanisme d'action du 7-Hydroxycarbostyril implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un inhibiteur de certaines enzymes et protéines, qui jouent des rôles essentiels dans divers processus biologiques. Par exemple, il a été identifié comme un inhibiteur de la ribonucléoprotéine hétérogène nucléaire A1, qui est impliquée dans l'épissage de l'ARN .

Composés similaires :

7-Hydroxyquinoléine : Structure similaire mais sans le groupe hydroxyle spécifique en position 7.

Brexpiprazole : Un dérivé du 7-Hydroxycarbostyril utilisé comme antipsychotique.

4-Hydroxycarbostyril : Un autre dérivé avec le groupe hydroxyle en position 4.

Unicité : Le 7-Hydroxycarbostyril est unique en raison du positionnement spécifique de son groupe hydroxyle, qui lui confère des propriétés chimiques et biologiques distinctes. Cela le rend particulièrement précieux dans la synthèse de composés pharmaceutiques et comme sonde fluorescente dans la recherche biologique .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Alzheimer’s Disease Therapy

Recent studies have highlighted the potential of 7-hydroxyquinolin-2(1H)-one derivatives as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In a study, several derivatives were synthesized and tested for their ability to inhibit human recombinant acetylcholinesterase (hrAChE). Notably, compound QN8 demonstrated a potent non-competitive inhibition with an IC50 value of 0.29 µM, indicating its potential as a lead compound for further development in Alzheimer’s disease therapy .

1.2. Antiviral Activity

This compound has also been investigated for its antiviral properties. Research has shown that certain derivatives can act as inhibitors of influenza A virus endonuclease, suggesting their utility in developing antiviral agents . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could enhance antiviral efficacy.

Synthesis and Pharmaceutical Development

2.1. Brexpiprazole Intermediate

This compound serves as a key intermediate in the synthesis of Brexpiprazole, an antipsychotic medication used to treat schizophrenia and major depressive disorder. The synthesis involves a multi-step process where this compound is reacted with various reagents to yield the final pharmaceutical product . This highlights its importance in pharmaceutical manufacturing and drug formulation.

2.2. Optimization of Synthesis Processes

Innovative synthetic routes have been developed to produce this compound efficiently while minimizing environmental impact. For instance, using stoichiometric quantities of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous media has been shown to enhance yield and reduce solvent consumption . This approach not only improves cost-effectiveness but also aligns with green chemistry principles.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| NCBI Study (2020) | Alzheimer’s Therapy | QN8 showed potent hrAChE inhibition (IC50 = 0.29 µM) |

| Influenza A Research | Antiviral Activity | Derivatives effective against influenza endonuclease |

| Brexpiprazole Synthesis | Pharmaceutical Development | This compound is a critical intermediate |

Mécanisme D'action

The mechanism of action of 7-Hydroxycarbostyril involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, which play crucial roles in various biological processes. For instance, it has been identified as an inhibitor of heterogeneous nuclear ribonucleoprotein A1, which is involved in RNA splicing .

Comparaison Avec Des Composés Similaires

7-Hydroxyquinoline: Similar in structure but lacks the specific hydroxyl group at the 7th position.

Brexpiprazole: A derivative of 7-Hydroxycarbostyril used as an antipsychotic drug.

4-Hydroxycarbostyril: Another derivative with the hydroxyl group at the 4th position.

Uniqueness: 7-Hydroxycarbostyril is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceutical compounds and as a fluorescent probe in biological research .

Activité Biologique

7-Hydroxyquinolin-2(1H)-one, also known as 7-hydroxy-2-quinolone, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its potential as an inhibitor of various enzymes, its anticancer effects, and its antibacterial activities, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including the oxidation of 3-hydroxyaniline using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a solvent like tetrahydrofuran (THF). This method has shown to be efficient in yielding high outputs while minimizing the use of organic solvents .

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency of this compound Derivatives on AChE and BuChE

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| QN8 | 0.29 | 1.58 |

| QN9 | 0.96 | 3.00 |

| DQN7 | 1.58 | 4.00 |

The compound QN8 was identified as a potent non-competitive inhibitor of human recombinant AChE with an IC50 value of 0.29 µM, indicating strong potential for further development as a therapeutic agent .

2. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, several synthesized compounds showed high potency against various cancer cell lines.

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 11e | COLO 205 | <1 |

| 9b | HL-60 | <1 |

| 9e | Hep3B | <1 |

Compound 11e exhibited nanomolar potency against COLO 205 cancer cells and was shown to induce apoptosis via multiple signaling pathways . The mechanism involved disruption of microtubule assembly and activation of caspase pathways, highlighting the compound's potential as an anticancer agent.

3. Antibacterial Properties

In addition to its neuroprotective and anticancer activities, this compound has demonstrated antibacterial effects against various strains, including Gram-positive bacteria.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μM |

| Enterococcus faecalis | 125 μM |

The compound exhibited bactericidal action by inhibiting protein synthesis pathways and disrupting nucleic acid production . This suggests that it could serve as a lead compound for developing new antibacterial agents.

Case Study: Neuroprotective Effects in Alzheimer’s Disease Models

In a study evaluating the neuroprotective effects of compounds derived from this compound in animal models of Alzheimer's disease, it was found that these compounds not only inhibited cholinesterases but also showed antioxidant properties. The lead compound demonstrated improved cognitive function in treated animals compared to controls, suggesting a multifaceted approach to neuroprotection .

Case Study: Anticancer Efficacy in Human Cancer Cell Lines

A series of experiments were conducted using human cancer cell lines to assess the efficacy of various derivatives. The results indicated that specific modifications to the quinoline structure significantly enhanced anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis .

Propriétés

IUPAC Name |

7-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPUDKBNOZFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450372 | |

| Record name | 7-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70500-72-0 | |

| Record name | 7-Hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyquinoline-(1H)-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main challenges in synthesizing 7-hydroxyquinolin-2(1H)-one, and how does the innovative approach described in the research address these issues?

A: Traditional methods for synthesizing this compound often involve harsh reaction conditions, such as high temperatures and the use of hazardous chemicals like aluminum chloride. [] These methods can lead to low yields, increased byproduct formation, and safety concerns. The innovative approach highlighted in the research utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. [] This method offers a milder and more efficient alternative, potentially leading to higher yields and reduced environmental impact.

Q2: How does the formation of [b2 - H - 17]˙⁺ ions from peptide radical cations containing this compound (2,7-dihydroxyquinoline) provide evidence for nucleophilic substitution on the aromatic ring?

A: The research demonstrates that when peptide radical cations containing this compound (specifically tyrosine) undergo fragmentation, they produce [b2 - H - 17]˙⁺ ions. [] Isotopic labeling studies reveal that the hydrogen lost during this fragmentation originates from the δ-position of the this compound ring. This specific hydrogen loss strongly suggests a nucleophilic substitution mechanism, where an external nucleophile attacks the aromatic ring at the δ-position, leading to the observed fragmentation pattern.

Q3: What computational methods were employed to elucidate the structure of the [c1 - 17]+ ion derived from [Y(π)˙GG]+, and what were the key findings?

A: The research employed Density Functional Theory (DFT) calculations, specifically using the B3LYP and M06-2X functionals with a 6-31++G(d,p) basis set, to investigate the structure of the [c1 - 17]+ ion. [] Initially, nine plausible structures were considered. Calculations revealed that structures arising from nucleophilic attack on the aromatic ring by either oxygen or nitrogen atoms from the peptide backbone were energetically favored. Further analysis, including transition state calculations, indicated that while attack by carbonyl oxygen had a lower initial barrier, subsequent rearrangements involving proton transfers were significantly higher in energy compared to the nitrogen attack pathway. These findings led to the conclusion that the observed [c1 - 17]+ ions are most likely the result of nucleophilic attack by nitrogen, forming protonated 2,7-dihydroxyquinoline ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.